molecular formula C9H12BrNO B3180027 (1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS No. 1212315-80-4

(1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Cat. No. B3180027
CAS RN: 1212315-80-4
M. Wt: 230.1 g/mol
InChI Key: ODYLWSUKSYAEEN-ZCFIWIBFSA-N
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Description

(1R)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, otherwise known as 1-bromo-4-methoxyphenylethan-1-amine, is a versatile organic compound that has been studied for its various applications in the scientific research field. It is a white crystalline solid that is soluble in water and alcohols. It has been used in the synthesis of various compounds and has been studied for its potential medicinal and biochemical applications.

Scientific Research Applications

Metabolism and Analytical Detection

The metabolism of psychoactive phenethylamines in rats has been extensively studied, with research identifying several metabolites via enzymatic hydrolysis and liquid-liquid extraction analyzed by gas chromatography-mass spectrometry. This study provides insights into the metabolic pathways operative in rats, suggesting two primary pathways: deamination leading to alcohol and carboxylic acid metabolites, and O-desmethylation followed by acetylation of the amino group (Kanamori et al., 2002).

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry and material science, research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges has revealed their utility in understanding mixed-valence species and electronic properties. This work contributes to the development of materials with specific electronic and optical characteristics, essential for applications in organic electronics and photonics (Barlow et al., 2005).

Cytotoxic Activity and Fluorescence Properties

The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-one derivatives have been reported, highlighting the importance of structural design in developing compounds with potential cytotoxic activities against various cancer cell lines. These compounds' fluorescence properties have also been studied, indicating their potential application in biochemical and medical research (Kadrić et al., 2014).

Environmental Chemistry

Research into the reductive dechlorination of methoxychlor by bacterial species illustrates the environmental degradation processes of organochlorine pesticides. This study underscores the role of microbial communities in the detoxification of hazardous substances in aquatic environments, contributing to our understanding of environmental chemistry and bioremediation techniques (Satsuma & Masuda, 2012).

Antimicrobial Studies

The synthesis and biological evaluation of novel compounds, including those derived from 1-(3-bromo-4-methoxyphenyl)ethan-1-amine, have shown significant antimicrobial activities. These studies are crucial for discovering new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a growing concern in global health (Sherekar et al., 2021).

properties

IUPAC Name

(1R)-1-(3-bromo-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLWSUKSYAEEN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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